Pinacolone

Overview

Description

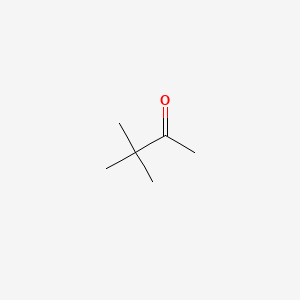

Pinacolone (IUPAC name: 3,3-dimethyl-2-butanone; CAS 75-97-8) is an unsymmetrical ketone with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. It is a colorless, flammable liquid with a camphor-like odor and a low flash point of 5°C . Industrially, it serves as a critical intermediate in synthesizing pharmaceuticals (e.g., fungicides, herbicides) and agrochemicals, and as a solvent in organic reactions . Its chemical structure features a carbonyl group adjacent to a tertiary carbon, enabling participation in nucleophilic additions and condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacolone can be synthesized through several methods:

Pinacol Rearrangement: This is a classic method where pinacol (2,3-dimethylbutane-2,3-diol) undergoes acid-catalyzed dehydration to form this compound.

Hydrolysis of 4,4,5-trimethyl-1,3-dioxane: This compound is produced from isoprene and formaldehyde via the Prins reaction.

Ketonization of Pivalic Acid and Acetic Acid: This method involves the reaction of pivalic acid and acetic acid or acetone over metal oxide catalysts to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 4,4,5-trimethyl-1,3-dioxane or the ketonization of pivalic acid and acetic acid. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Pinacolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Condensation: The α-methyl group of this compound can participate in condensation reactions, forming larger molecules.

Common reagents used in these reactions include sulfuric acid for rearrangement, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones .

Scientific Research Applications

Pharmaceutical Applications

Pinacolone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Antiepileptic Drugs : this compound is utilized in the synthesis of Stiripentol, an antiepileptic medication used to treat Dravet syndrome and other forms of epilepsy .

- Cyanoguanidine Drug : It is also involved in producing pinacidil, a drug that acts as a potassium channel opener .

- Antibacterial and Antifungal Agents : this compound is instrumental in synthesizing compounds with antibacterial and antifungal properties, contributing to the development of new therapeutic agents .

Agricultural Applications

In agriculture, this compound is primarily used in the formulation of pesticides and fungicides:

- Fungicides : It is a precursor to triadimefon, a fungicide effective against various fungal diseases in crops .

- Herbicides : this compound derivatives are involved in synthesizing herbicides like metribuzin, which is used for weed control in various crops .

- Plant Growth Regulators : The compound plays a role in producing plant growth regulators that enhance agricultural yield and crop resilience .

Industrial Applications

This compound finds its utility in several industrial processes:

- Solvent and Extraction Agent : Due to its solvent properties, this compound is used in organic synthesis and extraction processes .

- Chemical Synthesis : It participates in reactions such as condensation, hydrogenation, and reductive amination, making it essential for developing other organic compounds .

Environmental Studies

Recent studies have explored the atmospheric degradation of this compound as part of research into "green" solvents. These studies focus on understanding its environmental impact and degradation pathways when exposed to atmospheric conditions .

Data Table: Applications of this compound

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Antiepileptic drugs | Stiripentol, pinacidil |

| Antibacterial and antifungal agents | Various synthesized compounds | |

| Agriculture | Fungicides | Triadimefon |

| Herbicides | Metribuzin | |

| Plant growth regulators | Various regulators | |

| Industrial Chemistry | Solvent and extraction agent | Used in organic synthesis |

| Chemical synthesis | Participates in condensation and hydrogenation | |

| Environmental Studies | Atmospheric degradation studies | Green solvent research |

Case Studies

-

Synthesis of Antifungal Agents :

A study highlighted the effectiveness of this compound-derived sulfonamide derivatives against Botrytis cinerea, demonstrating inhibition rates exceeding 90% on treated crops such as tomatoes and strawberries. This showcases the compound's potential in developing effective agricultural fungicides . -

Environmental Impact Assessment :

Research involving pulsed laser photolysis examined the atmospheric oxidation rates of this compound, providing insights into its environmental behavior as a solvent. The findings contribute to understanding how such solvents degrade over time under natural conditions . -

Pharmaceutical Development :

The synthesis pathways involving this compound for creating new medications illustrate its significance in drug discovery and development processes, particularly for conditions like epilepsy where existing treatments may be inadequate .

Mechanism of Action

The mechanism of action of pinacolone involves its ability to undergo various chemical reactions due to the presence of the carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of this compound .

Comparison with Similar Compounds

Pinacolone is compared below with structurally and functionally analogous compounds, focusing on physicochemical properties, synthetic performance, catalytic behavior, and industrial applications.

Structural Analogs: Ketones and Ethers

Acetone (Propan-2-one)

- Structure : Simplest ketone (C₃H₆O), lacking bulky substituents.

- Performance: While acetone is a widely used solvent, this compound exhibits superior performance in enzyme-catalyzed polyesterification. For example, in reactions between dimethyl adipate and 1,4-butanediol, this compound achieved 90% monomer conversion and a molecular weight (Mn) of 2500 Da at 50°C, outperforming solventless systems (Mn = 2200 Da at 85°C) .

- Thermal Stability : this compound’s higher boiling point (106°C vs. acetone’s 56°C) allows reactions at elevated temperatures without rapid evaporation .

Methyl Ethyl Ketone (MEK, Butan-2-one)

- Structure : Linear ketone (C₄H₈O) with a primary alkyl group.

- Reactivity : MEK’s linear structure limits steric hindrance, making it more reactive in nucleophilic additions. However, this compound’s tertiary carbon enhances stability in acid-catalyzed rearrangements, such as the pinacol rearrangement, achieving 100% conversion of pinacol to this compound with 90% selectivity using sulfonated mesoporous catalysts .

Cyclohexanone

- Structure : Cyclic ketone (C₆H₁₀O) with a rigid ring.

- Applications: Cyclohexanone is pivotal in nylon production, whereas this compound is preferred in pesticide synthesis (e.g., triadimenol derivatives) due to its methyl branching, which improves lipophilicity and bioactivity .

Functional Analogs: Solvents

Tetrahydrofuran (THF) and Derivatives

- Performance : In enzyme-catalyzed polyester synthesis, this compound outperformed THF and its derivatives (2-MeTHF, DMeTHF) by achieving higher Mn (2500 Da vs. 2200 Da) and lower dispersity (Đ = 1.20 vs. 1.31) .

- Sustainability : Unlike THF, which is petroleum-derived, this compound can be synthesized via bio-based routes, such as acid-catalyzed hydrolysis of β-isoamylene .

Toluene

- Efficiency : this compound demonstrated comparable solvent efficiency to toluene in polyesterification but with lower toxicity and flammability risks .

Bio-Based Solvents

- 2,5-Dimethyltetrahydrofuran (2,5-DMeTHF): While 2,5-DMeTHF is renewable, this compound’s higher polarity improves solubility for polar monomers like adipic acid derivatives .

Pinacol Rearrangement

This compound is the primary product of the acid-catalyzed pinacol rearrangement. Using sulfonated mesoporous catalysts (MCM-SO₃H), the reaction achieved 100% conversion of pinacol with 90% selectivity for this compound at 383 K . Comparable ketones like acetophenone require harsher conditions (e.g., H₂SO₄, 100°C) and yield lower selectivity (70–80%) .

Reduction Kinetics

In THF, the reduction of this compound by borane catalyzed by oxazaborolidines proceeds via a rate-determining hydride shift. The reaction rate is slower than for linear ketones (e.g., acetone) due to steric hindrance from this compound’s tert-butyl group .

Market Consumption

This compound consumption is projected to grow at 3.8% CAGR (2020–2046), driven by demand in Asia-Pacific agrochemical sectors. In contrast, MEK and acetone markets are saturated, with growth rates below 2% .

Data Tables

Table 1: Solvent Performance in Enzyme-Catalyzed Polyesterification

| Solvent | Monomer Conversion (%) | Mn (Da) | Dispersity (Đ) | Temperature (°C) |

|---|---|---|---|---|

| This compound | 90 | 2500 | 1.20 | 50 |

| THF | 85 | 2200 | 1.31 | 85 |

| Toluene | 88 | 2400 | 1.25 | 50 |

| Solventless | 89 | 2200 | 1.31 | 85 |

Table 2: Physicochemical Properties

| Compound | Boiling Point (°C) | Flash Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 106 | 5 | 100.16 |

| Acetone | 56 | -20 | 58.08 |

| MEK | 80 | -9 | 72.11 |

| THF | 66 | -14 | 72.11 |

Sources:

Biological Activity

Pinacolone, an organic compound derived from pinacol, is a ketone with significant biological activity. Its structure features a carbonyl group (C=O) flanked by two alkyl groups, which can influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, particularly focusing on its antifungal properties and the synthesis of derivatives that enhance its efficacy.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound and its derivatives. A notable research effort involved the design and synthesis of 46 novel this compound sulfonamides, which demonstrated excellent antifungal activity against various plant pathogens, including Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Sclerotinia sclerotiorum.

Case Study: this compound Sulfonamides

In a study published in 2022, the synthesized this compound sulfonamides were evaluated for their antifungal efficacy. The results indicated that several derivatives exhibited high inhibition rates against Botrytis cinerea, with some compounds achieving over 90% inhibition at specific concentrations.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| P-23 | 86.44 | 11.57 |

| P-30 | 93.35 | 4.68 |

| P-29 | 90.24 (Tomato) | 200 |

| P-29 | 100 (Strawberry) | 400 |

These findings underscore the potential of this compound derivatives as effective fungicides in agricultural applications .

The mechanism through which this compound exerts its antifungal effects is believed to involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth. The structural features of this compound allow it to interact with key enzymes or cellular components within fungal cells, leading to their inhibition or death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activity. Variations in substituents on the this compound core can significantly alter antifungal potency. For instance, the presence of specific functional groups has been shown to enhance the inhibitory effects against target pathogens.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Trifluoromethoxy | Increased potency against B. cinerea |

| Trichlorophenyl | Enhanced efficacy in vivo |

| Alkyl Chains | Varied effects based on length |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves methods such as sulfonation and amidation, allowing for the introduction of various functional groups that enhance biological activity. For example, sulfonation reactions yield sulfonamide derivatives that exhibit improved antifungal properties compared to unmodified this compound.

Synthetic Pathway Overview

- Starting Material : Pinacol

- Sulfonation : Using sulfur trioxide-dioxane adduct.

- Chlorination : With oxalyl chloride to form intermediates.

- Amidation : Reaction with amines to yield final sulfonamide products.

This synthetic approach allows for a diverse range of derivatives to be produced, facilitating extensive biological testing and optimization .

Q & A

Basic Research Questions

Q. What are the critical experimental parameters to optimize Pinacolone synthesis yield via acid-catalyzed pinacol rearrangement?

- Methodological Answer : The reaction requires precise control of acid concentration (e.g., 0.5 mL concentrated H₂SO₄ per 3.0 g pinacol), temperature (gentle heating to avoid premature evaporation of reactants), and distillation conditions (collecting distillate at 100°C to isolate this compound from water and unreacted pinacol). Post-reaction purification via saturated NaCl washing and drying with anhydrous Na₂SO₄ ensures minimal residual water, improving yield . Yield discrepancies (e.g., 67.66% vs. theoretical 100%) often stem from incomplete dehydration, side reactions, or volatile losses during heating. Replicate trials with controlled heating rates and inert atmospheres may mitigate these issues .

Q. How can researchers validate this compound purity after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Absence of -OH stretch (~3500 cm⁻¹) confirms complete dehydration of pinacol. Presence of C=O stretch (~1700 cm⁻¹) verifies ketone formation .

- NMR : ¹H NMR should show a singlet for the tert-butyl group (δ ~1.2 ppm) and a singlet for the methyl group adjacent to the carbonyl (δ ~2.1 ppm). ¹³C NMR peaks at ~210 ppm confirm the carbonyl carbon .

- Derivatization : React with 2,4-dinitrophenylhydrazine (2,4-DNP) to form a hydrazone derivative; a sharp melting point confirms purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (vapor density >1, leading to accumulation in low areas) .

- PPE : Wear chemical-resistant gloves (nitrile), splash goggles, and flame-retardant lab coats. Avoid ignition sources due to low flash point (5–17°C) .

- Storage : Keep in tightly sealed containers away from oxidizers (risk of CO/CO₂ emission) at temperatures <25°C .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify this compound’s stability under varying thermodynamic conditions?

- Methodological Answer : Apply Nosé-Hoover thermostat algorithms in MD simulations to model this compound’s behavior at constant temperature/pressure. Analyze radial distribution functions (RDFs) to study hydrogen bonding with water and predict solubility. Compare simulated vapor pressure data (e.g., at 106°C boiling point) with experimental values to validate force fields . Such simulations can reveal decomposition pathways under extreme conditions (e.g., high-temperature oxidation) .

Q. What mechanistic insights explain contradictory yields in this compound synthesis across different acid catalysts?

- Methodological Answer : Perform kinetic studies using in-situ FTIR or Raman spectroscopy to monitor carbocation intermediates (e.g., tert-butyl carbocation) during acid-catalyzed pinacol rearrangement. Compare activation energies for H₂SO₄ vs. HCl or heterogeneous catalysts (e.g., zeolites). For example, weaker acids may slow carbocation formation, increasing side reactions (e.g., Wagner-Meerwein rearrangements). Isotopic labeling (e.g., D₂O) can track proton transfer steps .

Q. How do solvent polarity and proticity influence this compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Design a matrix of solvents (apolar: hexane; polar aprotic: DMSO; polar protic: ethanol) to test Grignard or hydride additions to this compound’s carbonyl group. Monitor reaction rates via GC-MS and quantify products. Solvent polarity indices (e.g., ET(30)) correlate with transition-state stabilization: polar aprotic solvents may accelerate nucleophilic attack by stabilizing charged intermediates .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported this compound toxicity across studies?

- Methodological Answer : Conduct meta-analyses of LD₅₀ data, stratifying by administration route (oral vs. inhalation) and purity levels (e.g., 97% vs. ≥99%). Use in vitro assays (e.g., Ames test for mutagenicity) to isolate this compound-specific effects from impurities. Cross-reference MSDS data (e.g., conflicting flash points: 5°C vs. 17°C) to identify batch-specific variations or measurement protocols (open vs. closed cup methods) .

Q. Why do NMR spectra of synthesized this compound occasionally show unexpected peaks?

- Methodological Answer : Assign unknown peaks via 2D NMR (HSQC, HMBC) to identify impurities (e.g., residual pinacol or dimerization byproducts). Compare with spiked samples containing known contaminants. For example, a peak at δ ~4.5 ppm in ¹H NMR may indicate unreacted pinacol; quantify via integration against internal standards .

Q. Research Design Frameworks

Q. How to structure a PICOT-style research question for studying this compound’s environmental degradation?

- Methodological Answer :

- Population : this compound in aqueous systems (pH 5–9).

- Intervention : UV photolysis at 254 nm.

- Comparison : Dark hydrolysis under same conditions.

- Outcome : Degradation half-life (t₁/₂) and byproduct toxicity.

- Time : 0–72 hours.

- Example Question : "In aqueous this compound solutions, does UV photolysis compared to dark hydrolysis reduce degradation half-life while minimizing toxic byproduct formation over 72 hours?" .

Properties

IUPAC Name |

3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGSXYOJTGTZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021752 | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [CHEMINFO] | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

106.1 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

23 °C, 5 °C (41 °F) - closed cup | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7229 at 25 °C/25 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.5 [mmHg], 31.5 mm Hg at 25 °C | |

| Record name | Pinacolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-97-8 | |

| Record name | Pinacolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U1AAG3528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-52.5 °C | |

| Record name | 3,3-DIMETHYL-2-BUTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.